![molecular formula C20H28N4O2 B286467 2-[3-[4-(4-Methylphenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B286467.png)
2-[3-[4-(4-Methylphenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[4-(4-Methylphenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione, commonly known as THIP, is a chemical compound that belongs to the class of imidazopyridines. THIP is a GABA receptor agonist, which means that it binds to the GABA receptor and activates it, leading to an increase in the inhibitory neurotransmitter GABA in the brain. THIP has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
THIP binds to the GABA receptor and activates it, leading to an increase in the inhibitory neurotransmitter GABA in the brain. This results in the inhibition of neuronal activity, leading to its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
THIP has been shown to increase the inhibitory neurotransmitter GABA in the brain, leading to the inhibition of neuronal activity. This results in its anticonvulsant, anxiolytic, and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
THIP has been extensively studied in animal models for its potential therapeutic applications. However, its use in humans is limited due to its potential side effects such as sedation, dizziness, and impaired cognitive function.
Zukünftige Richtungen
1. Further studies are needed to elucidate the molecular mechanisms underlying the anticonvulsant, anxiolytic, and sedative effects of THIP.
2. Studies are needed to investigate the potential therapeutic applications of THIP in other neurological disorders such as depression and schizophrenia.
3. The development of more selective GABA receptor agonists that target specific subtypes of the GABA receptor could lead to the development of more effective and safer drugs for the treatment of neurological disorders.
4. The use of THIP in combination with other drugs could lead to the development of more effective treatments for neurological disorders.
5. The development of new formulations of THIP that can be administered orally or through other routes could improve its therapeutic potential and reduce its side effects.
Synthesemethoden
The synthesis of THIP involves the reaction of 4-methylphenylpiperazine with 3-bromopropylamine to yield the intermediate 3-[4-(4-methylphenyl)piperazin-1-yl]propylamine. This intermediate is then reacted with 1,2,3,6-tetrahydropyrrolo[1,2-c]imidazol-1-one to yield THIP.
Wissenschaftliche Forschungsanwendungen
THIP has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and insomnia. THIP has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models.
Eigenschaften
Molekularformel |
C20H28N4O2 |
---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C20H28N4O2/c1-16-5-7-17(8-6-16)22-14-12-21(13-15-22)9-3-11-24-19(25)18-4-2-10-23(18)20(24)26/h5-8,18H,2-4,9-15H2,1H3 |
InChI-Schlüssel |
SPEJOOYTSCOEMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4CCCN4C3=O |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4CCCN4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.